2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
Description
2,6-Difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 2,6-difluoro-substituted aromatic core and dual N-substituents: furan-2-ylmethyl and pyridin-2-ylmethyl groups.
Properties
IUPAC Name |
2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O3S/c18-15-7-3-8-16(19)17(15)25(22,23)21(12-14-6-4-10-24-14)11-13-5-1-2-9-20-13/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHMOLLFSHBXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CO2)S(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.34 g/mol. The compound features a sulfonamide group, which is known for its broad spectrum of biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the structure can enhance antibacterial activity against various strains of bacteria. Specifically, the incorporation of furan and pyridine moieties has been linked to increased potency against Gram-positive and Gram-negative bacteria .
Anticancer Potential
Sulfonamides have also been investigated for their anticancer properties. The compound may inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of specific cancer cell signaling pathways. For instance, studies have shown that similar sulfonamide derivatives can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in cancer cells .
- Enzyme Inhibition : The compound may exert its effects by inhibiting key enzymes involved in metabolic pathways essential for bacterial survival and cancer cell proliferation.
- Cell Cycle Arrest : Some studies suggest that sulfonamide derivatives can induce cell cycle arrest in cancer cells, preventing their division and growth.
- Apoptosis Induction : Evidence indicates that these compounds can trigger programmed cell death in malignant cells through intrinsic apoptotic pathways.
Study 1: Antimicrobial Screening
A recent study evaluated various sulfonamide derivatives, including those with furan and pyridine substitutions. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against tested bacterial strains .
Study 2: Anticancer Activity
In vitro assays demonstrated that a related compound significantly reduced the viability of breast cancer cells (MCF-7) by more than 70% at concentrations as low as 10 µM. This effect was attributed to the inhibition of DHODH activity, leading to decreased nucleotide synthesis necessary for DNA replication .
Data Table
| Biological Activity | Compound | MIC (µg/mL) | Cell Viability Reduction (%) |
|---|---|---|---|
| Antimicrobial | 2,6-Difluoro-Sulfonamide | 0.5 - 16 | N/A |
| Anticancer | Related Compound | N/A | >70% at 10 µM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and electronic properties can be contextualized by comparing it to analogous benzenesulfonamides. Below is a detailed analysis based on substituent variations and their implications:
Table 1: Comparative Analysis of Benzenesulfonamide Derivatives
Key Observations:
Substituent Effects: The target compound’s furan and pyridine groups contrast with the epoxide and phenyl groups in the analog. The latter’s epoxide may confer reactivity (e.g., ring-opening polymerization), while the target’s heterocycles favor non-covalent interactions . Pyridine positional isomerism (e.g., pyridin-2-yl vs. pyridin-3-yl) alters electronic distribution and binding site compatibility in biological targets .
Fluorination Impact: The 2,6-difluoro pattern in the target compound and N,N-diethyl analog increases polarity and metabolic stability compared to non-fluorinated analogs. Fluorine’s electron-withdrawing effect may enhance sulfonamide acidity, influencing protein binding .
Crystallographic Trends :
- While specific data for the target compound is absent, tools like the Cambridge Structural Database (CSD) and Mercury software enable comparative analysis of packing motifs. For example, fluorinated sulfonamides often exhibit tighter crystal packing due to C-F···H interactions, whereas bulky substituents (e.g., 1-phenylethyl) create voids or channels .
Synthetic Versatility :
- The target compound’s furan and pyridine groups are synthetically modular, allowing for derivatization (e.g., introducing halogens or carboxylates). This contrasts with the compound’s epoxide, which may limit stability under acidic conditions .
Research Findings and Data Gaps
- Structural Analysis: SHELX programs (e.g., SHELXL, SHELXD) are widely used for refining crystal structures of sulfonamides .
- Database Utilization: The CSD (containing over 250,000 structures) could identify trends in bond lengths or angles for similar compounds. For instance, N–S bond lengths in benzenesulfonamides typically range from 1.60–1.65 Å, with minor variations based on substituent electronegativity .
- Computational Predictions : Mercury’s Materials Module can simulate packing patterns or intermolecular interactions (e.g., hydrogen bonds between fluorine and pyridine protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
